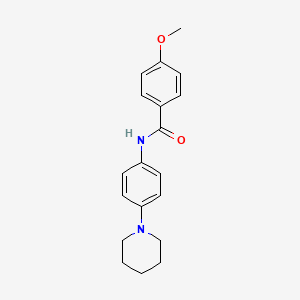
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Applications De Recherche Scientifique
Pharmacological Properties and Potential as Prokinetic Agent
- Gastrointestinal Motility Enhancement : This compound has been synthesized and evaluated for its effects on gastrointestinal motility. Certain derivatives, particularly those with a polar substituent group on the piperidine ring, have shown potential in accelerating gastric emptying and increasing the frequency of defecation. This indicates its potential as a prokinetic agent, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Serotonin Receptor Agonist
- Serotonin 4 (5-HT4) Receptor Agonist Activity : In another study, derivatives of this compound were synthesized and evaluated for their agonist activity at serotonin 4 (5-HT4) receptors. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, although there were challenges related to oral bioavailability (Sonda et al., 2003).
Neurological Applications
- Alzheimer's Disease Research : In the context of neurological disorders, particularly Alzheimer's disease, derivatives of this compound have been used as molecular imaging probes. Using positron emission tomography (PET), these derivatives helped in quantifying serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's patients (Kepe et al., 2006).
Inhibitors of Presynaptic Choline Transporter
- Potential in Neurological Disorders : The synthesis and structure-activity relationships of derivatives of this compound have been explored for their potential as inhibitors of the presynaptic choline transporter. This research suggests its utility in neurological conditions, with potential implications for disorders like Alzheimer's and other cognitive impairments (Bollinger et al., 2015).
Synthesis of Gastrointestinal Stimulants
- Synthesis of Cisapride : Research has been conducted on synthesizing cisapride, a gastrointestinal stimulant derived from similar compounds. The study outlines different synthetic approaches for the preparation of piperidinamines with marked activity in gastrokinetic tests (Van Daele et al., 1986).
Mécanisme D'action
Target of Action
The primary target of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) when it forms a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4) .
Mode of Action
This compound acts as an inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several biochemical pathways. The most significant of these is the disruption of the EML4-ALK fusion gene pathway, which plays an essential role in the pathogenesis of NSCLC . By inhibiting ALK, the compound prevents the constitutive activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Result of Action
The inhibition of ALK by this compound results in a decrease in the growth and proliferation of NSCLC cells . This is due to the disruption of the EML4-ALK pathway, which is essential for the pathogenesis of this type of cancer .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLLKINFCZQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
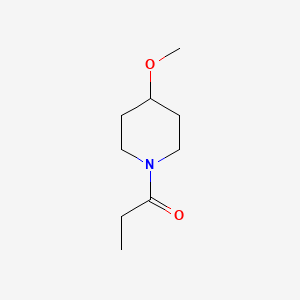
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)

![methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2938594.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
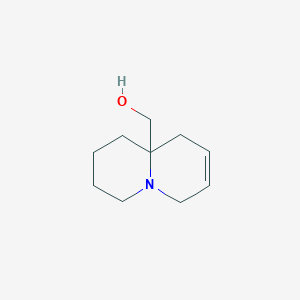
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)
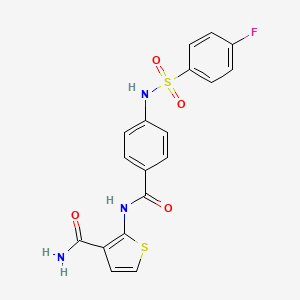
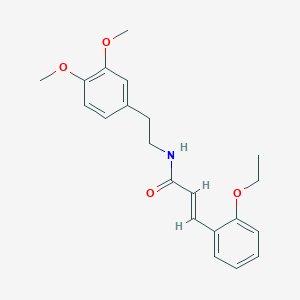
![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)
![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)


